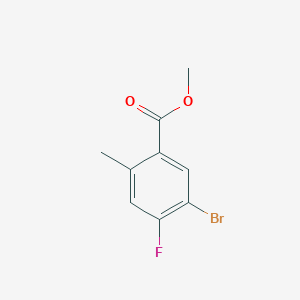

Methyl 5-bromo-4-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYTWTCGSPYQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Methyl 5 Bromo 4 Fluoro 2 Methylbenzoate

Electrophilic Aromatic Substitution Patterns on Halogenated Benzoate (B1203000) Rings

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. chemistrytalk.org The regiochemical outcome of such reactions on a polysubstituted benzene (B151609) ring like that of Methyl 5-bromo-4-fluoro-2-methylbenzoate is determined by the cumulative directing effects of the existing substituents. libretexts.org Each group either activates or deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions (ortho, meta, or para). chemistrytalk.orgmasterorganicchemistry.comleah4sci.com

The directing effects of the substituents on the this compound ring are as follows:

-CH₃ (Methyl group at C2): An activating group that directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C6). chemistrysteps.com

-F (Fluoro group at C4): A deactivating group that directs ortho and para (C3 and C5). Halogens are a unique class of substituents that withdraw electron density inductively (deactivating) but can donate electron density via resonance. libretexts.orgwou.edu

-Br (Bromo group at C5): Similar to fluorine, this is a deactivating, ortho-para director (directing to C4 and C6). libretexts.orgwou.edu

-COOCH₃ (Methyl ester group at C1): A deactivating group that directs incoming electrophiles to the meta position (C3 and C5). masterorganicchemistry.com

Attack at C3: This position is meta to the deactivating ester group, ortho to the activating methyl group, and ortho to the deactivating fluorine atom.

Attack at C6: This position is ortho to the deactivating ester group, para to the activating methyl group, and ortho to the deactivating bromine atom.

The methyl group is the most powerful activating group present and will largely control the regioselectivity. wou.edu It strongly favors substitution at its ortho and para positions. Both halogens also direct to these positions to some extent. The deactivating ester group directs meta, which aligns with position C3. Therefore, a combination of electronic effects suggests that substitution is most likely to occur at positions C3 and C6, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Computational models can also be used to predict the most likely sites of reaction by calculating the proton affinities of the aromatic carbons. nih.govnih.govrsc.orgresearchgate.net

| Substituent (Position) | Effect on Reactivity | Directing Effect | Favored Positions |

|---|---|---|---|

| -COOCH₃ (C1) | Deactivating | Meta | C3, C5 |

| -CH₃ (C2) | Activating | Ortho, Para | C3, C6 |

| -F (C4) | Deactivating | Ortho, Para | C3, C5 |

| -Br (C5) | Deactivating | Ortho, Para | C4, C6 |

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Substituents

Aromatic rings that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The methyl ester group in this compound deactivates the ring for electrophilic attack but activates it for nucleophilic attack.

Nucleophilic Aromatic Substitution on Fluoride (B91410)

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The rate-determining step is the initial attack by the nucleophile. stackexchange.comnih.gov For this reason, the leaving group ability of halogens in SNAr reactions is often the reverse of that seen in SN2 reactions. wikipedia.orgyoutube.com The order of reactivity is typically F > Cl ≈ Br > I. nih.govresearchgate.net The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. stackexchange.comyoutube.com

In this compound, the fluorine atom is positioned para to the electron-withdrawing methyl ester group. This ortho/para relationship is crucial, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the ester group, providing significant stabilization. libretexts.org Consequently, nucleophilic attack is highly favored at the C4 position, leading to the displacement of the fluoride ion.

Reactivity of Bromide in Cross-Coupling Reactions

The carbon-bromine bond in aryl bromides is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis. The general mechanism involves an oxidative addition of the aryl bromide to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

This compound can serve as a substrate in a variety of these transformations, reacting at the C-Br bond. The specific reaction depends on the coupling partner used.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, R-B(OH)₂) | C-C |

| Heck Coupling | Alkenes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C (sp²-sp) |

| Stille Coupling | Organotin compounds (organostannanes) | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

| Ullmann Condensation | Alcohols, thiols, amines (often copper-catalyzed) | C-O, C-S, C-N |

Transformations of the Methyl Ester Functional Group

The methyl ester is a versatile functional group that can undergo several important transformations. libretexts.org

Esterification and Transesterification Reactions

While the parent compound is itself an ester, its methyl ester group can be exchanged for other alkoxy groups in a process called transesterification. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the ester with an alcohol, typically in the presence of an acid or base catalyst. byjus.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol (B129727) by-product is removed as it forms. wikipedia.orgbyjus.com

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. byjus.comlibretexts.org

Base-catalyzed transesterification: The base (e.g., an alkoxide) deprotonates the new alcohol, increasing its nucleophilicity for attack on the carbonyl carbon. masterorganicchemistry.combyjus.comresearchgate.net

Reduction Pathways of the Ester Moiety to Corresponding Alcohols or Amines

The ester functional group can be reduced to a primary alcohol. This transformation is a key step in organic synthesis, providing access to a different class of compounds. fiveable.megoogle.com

Reduction to Alcohols: The reduction of esters typically requires strong reducing agents, as they are less reactive than aldehydes or ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution to form an intermediate aldehyde, which is immediately further reduced to the alcohol. libretexts.orglibretexts.org

Other Reducing Agents: Other reagents like borane (B79455) (BH₃) can also be used. fiveable.me Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters unless special conditions or catalysts are employed. libretexts.org The reduction of this compound would yield (5-bromo-4-fluoro-2-methylphenyl)methanol. It is also possible to achieve a partial reduction to the corresponding aldehyde using sterically hindered reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. acs.orgresearchgate.net

| Reagent | Abbreviation | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Powerful, non-selective reducing agent. |

| Diisobutylaluminium Hydride | DIBAL-H | Aldehyde | Reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-reduction. |

| Borane | BH₃ | Primary Alcohol | Can be used as a complex with THF or dimethyl sulfide. |

Conversion to Amines: Direct reduction of an ester to an amine is not a standard transformation. The conversion is typically achieved via a two-step process. First, the ester is converted into an amide through aminolysis—reaction with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.comechemi.com This reaction can be slow and may require heating. The resulting amide is then reduced to the corresponding amine using a strong reducing agent like LiAlH₄. chemistrysteps.com

Reactivity of the Aromatic Methyl Group for Derivatization

The oxidation of the methyl group of this compound to a carboxylic acid represents a significant transformation, yielding 5-bromo-4-fluoro-2-carboxymethylbenzoic acid. This reaction is typically achieved using strong oxidizing agents or through catalytic methods that can withstand the relatively harsh conditions required for benzylic oxidation. The presence of electron-withdrawing groups on the aromatic ring, such as the bromo, fluoro, and methyl ester substituents, can make the methyl group more resistant to oxidation compared to toluene.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under heating or various catalytic systems. masterorganicchemistry.com The general mechanism for benzylic oxidation often involves the formation of a benzylic radical as a key intermediate. masterorganicchemistry.com

Table 1: Representative Conditions for Benzylic Oxidation of Substituted Toluenes

| Oxidizing Agent/System | Catalyst | Solvent | Temperature | Typical Yields |

| Potassium Permanganate (KMnO₄) | None | Water/Pyridine | Reflux | Moderate to High |

| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid (H₂SO₄) | Water/Acetic Acid | Reflux | Moderate to High |

| Molecular Oxygen (O₂) | Co(OAc)₂/Mn(OAc)₂ | Acetic Acid | 100-150 °C | Variable |

| Tert-butyl hydroperoxide (TBHP) | CuCl₂ | Acetonitrile | 80 °C | Good |

Research on the oxidation of substituted toluenes indicates that the reaction outcome can be sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally decrease the rate of oxidation.

Mechanistic Investigations of Key Synthetic Transformations and Side Reactions

Detailed mechanistic studies specifically on this compound are limited in publicly available literature. However, the mechanisms of key transformations involving the derivatization of the methyl group can be understood from the well-established principles of benzylic reactivity.

Mechanism of Benzylic Bromination:

A common derivatization is the free-radical bromination of the benzylic methyl group, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light. chemistrysteps.com The generally accepted mechanism proceeds through a radical chain reaction:

Initiation: The initiator (e.g., AIBN or light) promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical.

This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the brominated product, Methyl 5-bromo-4-fluoro-2-(bromomethyl)benzoate, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The resonance stabilization of the benzylic radical intermediate is crucial for the selectivity of this reaction at the benzylic position over other positions. libretexts.org

Mechanism of Benzylic Oxidation:

The mechanism of benzylic oxidation, for instance with KMnO₄, is complex but is understood to initiate with the homolytic cleavage of a benzylic C-H bond by the permanganate species, forming a benzylic radical. masterorganicchemistry.com This radical can then undergo further oxidation steps to form the corresponding benzoic acid.

Side Reactions:

In free-radical bromination, a potential side reaction is the addition of bromine to any residual unsaturation if the aromatic ring's stability is compromised, though this is unlikely under standard benzylic bromination conditions. Over-bromination can also occur, leading to the formation of dibromo- and tribromomethyl derivatives if the reaction is not carefully controlled.

During oxidation reactions, particularly with harsh reagents like KMnO₄, degradation of the aromatic ring or other functional groups can be a concern. The ester group could potentially be hydrolyzed under strongly acidic or basic conditions often employed in these oxidations. Careful control of reaction conditions is therefore essential to maximize the yield of the desired product and minimize side reactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. For Methyl 5-bromo-4-fluoro-2-methylbenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its stability and spectroscopic features. nih.gov

DFT optimization yields the most stable three-dimensional arrangement of the atoms in the molecule by minimizing its energy. The resulting geometrical parameters—bond lengths, bond angles, and dihedral angles—provide a precise model of the molecular structure.

The benzene (B151609) ring is expected to be nearly planar, though minor deviations can occur due to the steric and electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms and the presence of the methyl and methyl ester groups influence the geometry of the benzene ring. nih.govmdpi.com For instance, C-C bond lengths within the aromatic ring typically range from 1.3 Å to 1.4 Å. nih.gov The bond angle of a substituted benzene ring is generally around 120°, but this can be distorted by the presence of bulky substituents. researchgate.net The dihedral angle between the plane of the ester group and the benzene ring is a critical parameter, indicating the degree of conjugation and steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound Note: These are typical, estimated values based on DFT studies of similar molecules. Actual calculated values would require a specific computational study.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.90 | |

| C-F | ~ 1.35 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C=O | ~ 1.22 | |

| C-O (ester) | ~ 1.35 | |

| O-CH₃ (ester) | ~ 1.44 | |

| C-CH₃ (ring) | ~ 1.51 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | |

| C-C-Br | ~ 119 | |

| C-C-F | ~ 119 | |

| O=C-O | ~ 125 | |

| Dihedral Angles (°) | ||

| C-C-C=O | ~ 0 or 180 |

Vibrational Frequency Analysis for Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to scale the computed harmonic frequencies to improve agreement with experimental results. scirp.org

Key vibrational modes for this molecule include the C-H stretching of the aromatic ring and methyl groups, typically observed in the 3100-2900 cm⁻¹ region. researchgate.netscirp.org The C=O stretching of the ester group is a strong, characteristic band expected around 1720 cm⁻¹. Aromatic C-C stretching vibrations are found in the 1600-1400 cm⁻¹ range. researchgate.net The C-F and C-Br stretching vibrations are expected at lower frequencies, providing clear spectroscopic markers for the halogen substituents.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are estimated frequency ranges based on DFT studies of analogous compounds.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Stretching of C-H bond on the benzene ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl groups | 3000 - 2850 |

| C=O Stretch | Stretching of the carbonyl double bond in the ester | 1730 - 1715 |

| Aromatic C=C Stretch | Skeletal stretching of the benzene ring | 1625 - 1400 |

| C-O Stretch | Stretching of the C-O single bond in the ester | 1300 - 1100 |

| C-F Stretch | Stretching of the carbon-fluorine bond | 1250 - 1000 |

| C-Br Stretch | Stretching of the carbon-bromine bond | 700 - 500 |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and properties of a molecule. Theoretical methods provide a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, which has lone pairs of electrons. The LUMO is likely concentrated over the electron-withdrawing ester group and the benzene ring. The presence of electronegative fluorine and bromine atoms tends to lower the energy of the molecular orbitals, potentially affecting the HOMO-LUMO gap. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewisc.edu This method is particularly useful for quantifying electron delocalization, known as hyperconjugative interactions, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.dedergipark.org.tr

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of electron density from the lone pairs of the ester oxygen atoms (a donor NBO) into the antibonding π* orbitals of the benzene ring (an acceptor NBO). Similarly, lone pairs on the fluorine and bromine atoms can participate in delocalization. acs.org These interactions stabilize the molecule and influence the distribution of electron density and, consequently, its reactivity. NBO analysis also provides "natural" atomic charges, offering a more chemically meaningful description of the charge distribution than other methods.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these regions are expected around the highly electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the fluorine atom. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms of the methyl groups and the aromatic ring.

The MEP surface provides a comprehensive picture of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions and chemical reactivity. nih.gov

Prediction of Electronic Transitions (UV-Visible Spectroscopy)

No theoretical studies predicting the UV-Visible absorption spectra of this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) have been identified. Such studies would typically provide data on maximum absorption wavelengths (λmax), oscillator strengths, and the specific molecular orbital transitions (e.g., HOMO to LUMO) that correspond to the primary electronic absorptions. Without dedicated research on this compound, no data table for its predicted electronic transitions can be generated.

Non-Linear Optical (NLO) Properties and Applications

There is no available research detailing the non-linear optical (NLO) properties of this compound. Computational studies in this area would involve calculating key NLO parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) to assess the material's potential for applications in optoelectronics. As no such calculations have been published, a discussion of its NLO properties or the creation of a corresponding data table is not possible.

Computational Modeling of Reaction Mechanisms and Transition States

A search for computational modeling of reaction mechanisms involving this compound, including the analysis of transition states, has yielded no specific results. This type of research would provide insights into the energetic pathways of reactions where this compound acts as a reactant, intermediate, or product. Without published studies, no information on its reaction energetics, transition state geometries, or activation energies can be provided.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Methyl 5-bromo-4-fluoro-2-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups, as well as the electron-donating effect of the methyl group attached to the ring.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at position 3, being ortho to the electron-donating methyl group and meta to the bromo and ester groups, would likely appear at a certain chemical shift. The proton at position 6, situated ortho to the bromo group and meta to the fluoro and methyl groups, would experience a different electronic environment and thus resonate at a different chemical shift.

The methyl group attached to the aromatic ring at position 2 is anticipated to produce a singlet in the upfield region of the spectrum. The methyl ester group will also appear as a singlet, typically found further downfield due to the deshielding effect of the adjacent oxygen atom.

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the characteristic aromatic region, with their specific chemical shifts determined by the attached substituents. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a key identifying feature. The carbons bonded to bromine and the other substituents will also have their chemical shifts influenced accordingly. The two methyl carbons will be observed in the upfield region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C3-H) | 7.0-7.5 | Doublet of doublets |

| Aromatic H (C6-H) | 7.5-8.0 | Doublet |

| -OCH₃ (ester) | 3.8-4.0 | Singlet |

| Ar-CH₃ (ring) | 2.2-2.5 | Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165-170 |

| Aromatic C-F | 155-160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-Br | 115-120 |

| Aromatic C-COOCH₃ | 130-135 |

| Aromatic C-CH₃ | 135-140 |

| Aromatic C-H | 125-135 |

| Aromatic C-H | 115-125 |

| -OCH₃ (ester) | 50-55 |

| Ar-CH₃ (ring) | 15-20 |

To unambiguously assign the proton and carbon signals and to differentiate between possible regioisomers, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful.

In the HMBC spectrum of this compound, correlations would be expected between the protons of the ester's methyl group and the carbonyl carbon. Similarly, the protons of the ring's methyl group would show correlations to the adjacent aromatic carbons (C1, C2, and C3). The aromatic protons would exhibit correlations to neighboring and more distant carbons, helping to piece together the substitution pattern on the benzene (B151609) ring. For instance, the proton at C3 would be expected to show correlations to C1, C2, C4, and C5, while the proton at C6 would correlate with C1, C4, and C5. These long-range correlations are critical for confirming the specific arrangement of the substituents, distinguishing it from other isomers like Methyl 4-bromo-5-fluoro-2-methylbenzoate.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the range of 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching vibrations of the ester group around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C-F and C-Br stretching vibrations will appear in the fingerprint region, generally between 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively.

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2900-3000 | Medium-Weak |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-O Stretch (Ester) | 1250-1300, 1100-1150 | Strong |

| C-F Stretch | 1000-1200 | Strong |

| C-Br Stretch | 500-600 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-Br and C-F bonds are also expected to give rise to Raman-active vibrations. The symmetric stretching of the aromatic ring is a characteristic feature in the Raman spectra of benzene derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₈BrFO₂), the molecular weight is approximately 246.96 g/mol .

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give a [M-31]⁺ ion, which would be the benzoyl cation. Another possible fragmentation is the loss of a formaldehyde (B43269) molecule (CH₂O) from the ester group. The bromine and fluorine atoms would also influence the fragmentation, and ions corresponding to the loss of these halogens might be observed. The presence of the methyl group on the ring could lead to the formation of a tropylium-like ion through rearrangement and fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing organic molecules like this compound. This method allows for the ionization of the analyte directly from a solution, which helps in preserving the molecular integrity of the compound. Consequently, ESI-MS is instrumental in determining the molecular weight of the compound with high accuracy. rsc.org

In the positive ion mode, the molecule is expected to be detected as a protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The formation of these adducts is common in ESI-MS and can aid in the confirmation of the molecular ion. nih.govamericanelements.com For this compound, with a molecular formula of C₉H₈BrFO₂, the expected mass-to-charge ratios (m/z) for these ions can be calculated.

Fragmentation analysis using tandem mass spectrometry (MS/MS) provides further structural insights. Key fragmentation pathways for esters often involve the loss of the alkoxy group. miamioh.edu For the target compound, this would correspond to the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH). The presence of bromine and fluorine isotopes (⁷⁹Br, ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion and its fragments, which is a powerful tool for confirming the presence of bromine in the structure.

| Ion Species | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 246.98 / 248.98 | Protonated molecular ion peak (for ⁷⁹Br / ⁸¹Br) |

| [M+Na]⁺ | 268.96 / 270.96 | Sodium adduct of the molecular ion (for ⁷⁹Br / ⁸¹Br) |

| [M-OCH₃]⁺ | 215.95 / 217.95 | Fragment ion resulting from the loss of a methoxy group (for ⁷⁹Br / ⁸¹Br) |

LC-MS and UPLC-MS for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org These methods are routinely employed for the purity assessment and identification of organic compounds in complex mixtures. researchgate.net

In the context of this compound, LC-MS and UPLC-MS can be used to separate the target compound from any starting materials, by-products, or degradation products. nih.gov The high resolution of modern HPLC and UPLC columns allows for the separation of closely related isomers. fishersci.com The retention time (RT) from the chromatography provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrometer confirms its identity by measuring the mass-to-charge ratio.

The purity of a sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. UPLC-MS offers advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times, making it a preferred method for high-throughput screening and quality control. sielc.com

| Technique | Parameter | Typical Value/Observation |

|---|---|---|

| LC-MS | Retention Time (RT) | Dependent on column, mobile phase, and flow rate |

| Detected m/z | Confirms molecular weight of eluting peak | |

| UPLC-MS | Purity Assessment | >98% (typical for purified compounds) |

| Impurity Profile | Detection of synthesis-related impurities |

UV-Visible Spectroscopy for Electronic Absorption Characteristics

UV-Visible spectroscopy is a valuable technique for investigating the electronic absorption properties of molecules containing chromophores. libretexts.org The aromatic ring in this compound acts as a chromophore, and its interaction with ultraviolet light can be studied to understand the electronic transitions within the molecule.

The absorption of UV radiation by the molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this, the most significant electronic transitions are typically π → π* transitions. The positions of the substituents (bromo, fluoro, methyl, and methyl ester) on the benzene ring influence the energy of these transitions and thus affect the wavelength of maximum absorbance (λmax). cdnsciencepub.com

Generally, halogen and alkyl substituents on a benzene ring cause a bathochromic (red) shift of the primary and secondary absorption bands. The UV spectrum, typically recorded in a solvent like methanol or ethanol, would be expected to show characteristic absorption bands in the UV region. The precise λmax values and molar absorptivity (ε) are characteristic of the compound's electronic structure. nih.gov

| Parameter | Expected Observation | Underlying Electronic Transition |

|---|---|---|

| λmax 1 | ~210-230 nm | π → π* (Primary aromatic band) |

| λmax 2 | ~270-290 nm | π → π* (Secondary aromatic band, fine structure may be absent due to substitution) |

Applications in Medicinal Chemistry and Biological Research

Methyl 5-bromo-4-fluoro-2-methylbenzoate as a Precursor or Intermediate in Pharmaceutical Synthesis

This compound is a valuable building block in organic synthesis, serving as an intermediate for the construction of more complex, biologically active molecules. Its utility stems from the reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The bromine atom is particularly useful, enabling a variety of cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.

Synthetic routes to produce related halogenated methylbenzoates often involve multi-step processes starting from simpler precursors. For instance, the synthesis of isomers like methyl 2-bromo-4-fluoro-5-methylbenzoate can be achieved from methyl 2-amino-4-fluoro-5-methylbenzoate through a Sandmeyer-type reaction, using hydrobromic acid, sodium nitrite (B80452), and copper(I) bromide. chemicalbook.com Similarly, methods have been patented for the preparation of 5-bromo-3-fluoro-2-methylbenzoate from its corresponding 3-amino precursor, highlighting the industrial relevance of these intermediates. google.com Such established synthetic methodologies underscore the role of this compound as a readily accessible intermediate for creating diverse chemical libraries aimed at drug discovery. For example, it can be a precursor for compounds like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, a related structure whose synthesis from an amino-bromo-fluorobenzoate has been documented. google.com

Investigation of Biological Activity and Interactions with Biomolecules

While direct studies on the biological activity of this compound are not extensively documented, research on the broader class of halogenated benzoates provides significant insights into its potential. The incorporation of a halogenated benzoyl group into a natural product, altholactone, was shown to significantly enhance its antifungal activity. nih.gov Ester derivatives, including 3-bromo- (B131339) and 4-bromobenzoates, exhibited potent activity against Cryptococcus neoformans and Saccharomyces cerevisiae, with minimal inhibitory concentration (MIC) values substantially lower than the parent compound. nih.gov This suggests that the halogenated benzoate (B1203000) moiety, such as the one in this compound, can be a key pharmacophore for conferring or enhancing antimicrobial properties.

The presence and nature of halogen substituents are critical determinants of a molecule's pharmacological profile. The fluorine and bromine atoms in this compound distinctly influence its physicochemical properties. Fluorine, being highly electronegative and relatively small, can alter a molecule's acidity, lipophilicity, and metabolic stability. It often participates in hydrogen bonding and can block metabolic oxidation at specific sites.

Bromine is larger and more polarizable, making it a potent participant in halogen bonding—a specific type of non-covalent interaction with biological macromolecules. This interaction can be crucial for target binding and affinity. researchgate.net The combined effects of fluorine and bromine can lead to unique pharmacological properties. Structure-activity relationship (SAR) studies on various compound classes, such as benzodiazepines, have repeatedly shown that halogen substituents at specific positions on an aromatic ring are crucial for receptor binding and biological activity. researchgate.net The specific placement of bromo and fluoro groups on the benzoate ring of the title compound provides a distinct electronic and steric profile that can be exploited for targeted drug design.

Derivatives of halogenated aromatic compounds have been implicated in several molecular mechanisms of action. A prominent example is the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs) that feature halogenated phenyl groups have been shown to stabilize single-strand DNA cleavage breaks. nih.govnoaa.gov The mechanism involves the inhibitor binding asymmetrically to the enzyme-DNA complex. nih.gov Crystal structures have revealed that halogen atoms, such as chlorine, can form a "symmetrical bifurcated halogen bond" with the backbone carbonyls of amino acid residues (e.g., Ala68) in the enzyme, a previously unidentified interaction in biological systems. researchgate.netnoaa.gov This precise interaction stabilizes the complex and inhibits enzyme function, leading to bacterial death. Given its structure, derivatives of this compound could potentially function through a similar mechanism, making them attractive candidates for the development of new antibacterial agents.

Development of Lead Compounds and Therapeutic Agents

The structural attributes of this compound make it an excellent scaffold for the development of lead compounds. Its utility as a synthetic intermediate allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. The known biological activities of related halogenated benzoates provide a strong rationale for exploring its derivatives against various therapeutic targets.

DNA Gyrase: As discussed, DNA gyrase is a well-validated target for antibacterial drugs. doaj.org The development of NBTIs with halogenated phenyl moieties has yielded compounds with potent, low nanomolar inhibition of S. aureus DNA gyrase. nih.gov These inhibitors function by stabilizing a cleavage complex between the enzyme and DNA, preventing the re-ligation of the DNA strand. nih.gov The ability of halogens to form specific bonds within the enzyme's active site is a key driver of this activity. researchgate.net This makes scaffolds like this compound highly relevant for designing new DNA gyrase inhibitors.

| Compound Moiety | Target Organism | IC50 (µM) |

|---|---|---|

| p-chlorophenyl | S. aureus | 0.004 |

| p-bromophenyl | S. aureus | 0.003 |

| p-iodophenyl | S. aureus | 0.002 |

| p-chlorophenyl | E. coli | 0.060 |

| p-bromophenyl | E. coli | 0.012 |

| p-iodophenyl | E. coli | 0.008 |

Data derived from studies on novel bacterial type II topoisomerase inhibitors (NBTIs) featuring para-halogenated phenyl groups. nih.gov

Sirtuin 6 (SIRT6): Sirtuins are NAD+-dependent deacetylases involved in metabolism, aging, and cancer. nih.govnih.gov The discovery of small-molecule modulators for sirtuins is an active area of research. High-throughput screening has identified several unique inhibitor scaffolds, which are typically low molecular weight compounds suitable for optimization. nih.gov While specific inhibition of SIRT6 by this compound has not been reported, various heterocyclic scaffolds such as benzofurans and benzimidazoles have been explored as sirtuin inhibitors. nih.govnih.gov Given the versatility of the benzoate scaffold for chemical elaboration, it represents a potential starting point for the synthesis of novel SIRT6 modulators.

The sphingosine-1-phosphate (S1P) receptors, particularly S1P5, are G protein-coupled receptors implicated in neurodegenerative and autoimmune diseases like multiple sclerosis. ed.ac.uk The S1P5 receptor is primarily expressed on oligodendrocytes in the central nervous system. ed.ac.uk The development of selective modulators for this receptor is of significant therapeutic interest. The synthesis of potent S1P5 ligands has utilized substituted benzoic acids as key starting materials. For instance, 2-bromo-6-substituted benzoic acids have been used to create a library of S1P5 modulators. ed.ac.uk This demonstrates that the bromo-benzoate framework, as present in this compound, is a relevant scaffold for accessing compounds that target the S1P5 receptor, representing a promising avenue for future research and development.

Antiviral Activity Investigations (e.g., against SARS-CoV-2 RNA-dependent RNA polymerase)

While direct studies on the antiviral activity of this compound against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) are not prominently documented in publicly available research, the core structure of this compound is of interest in the design of novel therapeutic agents. The SARS-CoV-2 RdRp is a critical enzyme for viral replication, making it a prime target for antiviral drugs. The development of inhibitors for this enzyme is a key strategy in combating COVID-19.

The general approach in this area of research involves the synthesis of various small molecules that can bind to and inhibit the function of viral polymerases. Halogenated organic compounds are frequently explored in drug discovery due to the ability of halogen atoms to form specific interactions, such as halogen bonds, with biological targets, potentially enhancing binding affinity and selectivity. The presence of both bromine and fluorine in this compound could be leveraged in the design of such inhibitors.

For instance, the modification of the methyl ester to other functional groups or the use of the aromatic ring as a scaffold for building larger molecules could yield derivatives with potential inhibitory activity against SARS-CoV-2 RdRp. Research in this area would involve computational docking studies to predict binding modes and subsequent in vitro assays to determine inhibitory efficacy.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would systematically investigate how modifications to its chemical structure affect a specific biological activity, such as antiviral or other therapeutic effects.

Key modifications for SAR studies on this scaffold could include:

Variation of substituents on the aromatic ring: The positions and nature of the halogen atoms and the methyl group could be altered to understand their influence on activity. For example, replacing the bromine with chlorine or iodine, or shifting the positions of the fluoro and methyl groups, could provide insights into the steric and electronic requirements for optimal interaction with a biological target.

Modification of the ester group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced with other functional groups to explore their impact on potency, selectivity, and pharmacokinetic properties.

Introduction of new functional groups: Additional substituents could be introduced onto the aromatic ring to explore new binding interactions.

These studies are crucial for the rational design of more potent and selective compounds. While specific SAR data for this compound derivatives is not extensively published, the principles of SAR would be applicable to guide the development of new molecules based on this scaffold. The following table illustrates a hypothetical SAR study on a series of benzoate derivatives, highlighting how different substituents might influence biological activity.

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

| This compound | CH3 | F | Br | COOCH3 | - |

| Derivative A | H | F | Br | COOCH3 | - |

| Derivative B | CH3 | H | Br | COOCH3 | - |

| Derivative C | CH3 | F | Cl | COOCH3 | - |

| Derivative D | CH3 | F | Br | COOH | - |

| Derivative E | CH3 | F | Br | CONH2 | - |

This table is illustrative and does not represent actual experimental data for the listed compounds.

Role in Agrochemical Development and Specialty Chemical Production

Halogenated aromatic compounds are important intermediates in the synthesis of agrochemicals and specialty chemicals. The presence of fluorine in a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are desirable properties for pesticides and herbicides.

This compound can serve as a starting material for the synthesis of more complex molecules with potential agrochemical applications. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The ester group can also be modified to introduce different functionalities.

In the realm of specialty chemicals, this compound could be used as a building block for the synthesis of polymers, dyes, or other materials where specific physical or chemical properties are required. The unique combination of substituents on the benzene (B151609) ring could impart desirable characteristics to the final products. The development of synthetic routes utilizing this intermediate could lead to novel compounds with applications in materials science and other industrial fields.

Derivatization Strategies for Enhanced Functionality and Analytical Applications

Functionalization of Halogen Atoms for Diverse Synthetic Pathways

The bromine and fluorine atoms on the aromatic ring of Methyl 5-bromo-4-fluoro-2-methylbenzoate are key handles for a multitude of synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The differential reactivity of the C-Br and C-F bonds often permits selective functionalization.

The bromo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds. Other important transformations include Sonogashira coupling to introduce alkyne moieties and Heck coupling for the formation of C-C bonds with alkenes. A notable derivatization is the conversion of the aryl bromide to a sulfonyl fluoride (B91410), which can be achieved through a one-pot palladium-catalyzed process. rsc.org This involves an initial sulfonylation using a sulfur dioxide surrogate, followed by treatment with an electrophilic fluorine source. rsc.org

The fluoro group, being a much poorer leaving group in nucleophilic aromatic substitution (SₙAr) reactions compared to bromine, generally requires harsh conditions for direct displacement. However, its presence significantly influences the electronic properties of the aromatic ring. In certain contexts, particularly with strong activation from other substituents, the fluorine atom can undergo nucleophilic substitution. More advanced methods, such as palladium-catalyzed processes, have been developed for the conversion of aryl halides, including those with fluoro substituents, into other functional groups. nih.gov For instance, catalytic processes can convert aryl bromides and triflates into fluorinated arenes using simple fluoride salts. nih.gov

The selective functionalization of one halogen over the other is a key strategy. The higher reactivity of the C-Br bond in many cross-coupling reactions allows for its selective transformation while leaving the C-F bond intact. This sequential functionalization provides a powerful tool for the stepwise construction of complex molecules.

Table 1: Key Functionalization Reactions of Halogen Atoms

| Reaction Type | Reagents/Catalyst | Functional Group Introduced |

| Suzuki Coupling | Pd catalyst, boronic acid | Aryl, alkyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino |

| Sonogashira Coupling | Pd/Cu catalyst, alkyne | Alkynyl |

| Heck Coupling | Pd catalyst, alkene | Alkenyl |

| Sulfonylation | Pd catalyst, DABSO, NFSI | Sulfonyl fluoride |

| Nucleophilic Aromatic Substitution (of F) | Strong nucleophile, harsh conditions | Varies (e.g., alkoxy, amino) |

Modification of the Methyl Ester Group for New Conjugates

The methyl ester group in this compound serves as another valuable site for derivatization, primarily through reactions involving the carbonyl group. These modifications are crucial for creating new conjugates with other molecules, including biomolecules, polymers, or other organic moieties, thereby imparting novel properties to the parent compound.

The most common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation can be achieved under acidic or basic conditions. The resulting carboxylic acid is a highly versatile functional group that can readily participate in a variety of coupling reactions. For instance, it can be activated and coupled with amines to form amides, with alcohols to form different esters, or used in other condensation reactions. This amide bond formation is a cornerstone of peptide synthesis and the conjugation to proteins or other amine-containing molecules.

Alternatively, the methyl ester can be reduced to a primary alcohol. fiveable.me This transformation is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting hydroxymethyl group can then be further functionalized, for example, through etherification or esterification, or oxidized to an aldehyde for subsequent reactions.

Transesterification, the exchange of the methyl group for a different alkyl or aryl group, is another viable strategy. This reaction is typically catalyzed by an acid or a base and allows for the introduction of a wide range of new ester functionalities, potentially altering the solubility, reactivity, and biological activity of the molecule.

Table 2: Derivatization Reactions of the Methyl Ester Group

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis | Acid or Base (e.g., KOH) | Carboxylic Acid |

| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol |

| Amidation (from carboxylic acid) | Amine, coupling agent | Amide |

| Transesterification | Alcohol, acid/base catalyst | New Ester |

Introduction of Reporter Tags for Analytical Methods

For analytical purposes, it is often necessary to introduce a reporter tag onto the this compound scaffold. Reporter tags are moieties that possess a readily detectable property, such as fluorescence, enabling the quantification and visualization of the molecule in various assays.

A powerful strategy for introducing a fluorescent reporter is through the functionalization of the bromo group via a Suzuki coupling reaction. By coupling the aryl bromide with a phenylboronic acid derivative that is either fluorescent itself or becomes fluorescent upon biphenyl (B1667301) formation, a fluorescent tag can be attached. nih.gov This method allows for the conversion of the non-fluorescent aryl bromide into a highly fluorescent biphenyl derivative, which can then be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Another approach involves the modification of the methyl ester group. After hydrolysis to the carboxylic acid, a fluorescent amine or alcohol can be coupled to the molecule, thereby attaching the reporter tag. This strategy offers flexibility as a wide variety of fluorescent dyes with different excitation and emission properties are commercially available with amine or alcohol functionalities.

The choice of reporter tag depends on the specific analytical application, including the desired detection method and the environment in which the molecule will be studied. The introduction of such tags is crucial for applications in bioimaging, immunoassays, and other sensitive detection methods.

Derivatization for Spectroscopic Probes and Mechanistic Investigations

Derivatization of this compound can also be employed to create spectroscopic probes for mechanistic investigations of chemical and biological processes. These probes are designed to change their spectroscopic properties (e.g., fluorescence, absorbance) in response to a specific event or interaction, thus providing insights into the underlying mechanism.

For instance, by strategically introducing a fluorophore and a quencher moiety onto the molecule through the functionalization of the halogen atoms and the methyl ester group, a probe for enzymatic activity could be designed. Cleavage of a linker between the fluorophore and quencher by a specific enzyme would lead to a detectable change in fluorescence.

Furthermore, isotopic labeling, a form of derivatization, can be used to trace the metabolic fate of the molecule or to elucidate reaction mechanisms. For example, replacing one of the hydrogen atoms with deuterium (B1214612) or a carbon atom with ¹³C can allow for the tracking of the molecule using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

The study of the reactivity of the derivatized compounds themselves can also provide valuable mechanistic information. For example, by comparing the rates of reaction at the bromo and fluoro positions under different conditions, insights into the factors governing nucleophilic aromatic substitution and cross-coupling reactions can be gained. Density functional theory (DFT) calculations on such derivatized molecules can further aid in understanding the mechanistic pathways of these transformations. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Complex Architectures

The structural features of Methyl 5-bromo-4-fluoro-2-methylbenzoate make it an ideal starting material for the synthesis of complex organic molecules. The presence of a bromine atom facilitates various cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Future research should focus on leveraging the reactivity of the bromo group in reactions such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, leading to the creation of biaryl structures that are prevalent in many pharmaceuticals and functional materials.

Heck and Sonogashira Couplings: These reactions would enable the installation of vinyl and alkynyl groups, respectively, providing access to a diverse array of unsaturated derivatives.

Buchwald-Hartwig Amination: This powerful method would allow for the formation of carbon-nitrogen bonds, introducing various amine functionalities that are crucial for biological activity in many drug candidates.

Furthermore, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the reactivity of the molecule and the properties of its derivatives. Research into activating the C-F bond for coupling reactions, a challenging but increasingly important area of chemistry, could open up new avenues for derivatization.

The methyl and ester groups also offer sites for further modification. The methyl group could be functionalized through free-radical halogenation, followed by nucleophilic substitution to introduce a variety of side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the chemical space accessible from this starting material.

Advanced Mechanistic Investigations of Reaction Pathways and Selectivity

To fully exploit the synthetic potential of this compound, a thorough understanding of its reaction mechanisms is crucial. Advanced mechanistic studies, employing a combination of experimental and computational techniques, will be essential to unravel the intricacies of its reactivity and to control the selectivity of its transformations.

Key areas for investigation include:

Regioselectivity in Cross-Coupling Reactions: Investigating the factors that govern the selective reaction at the C-Br bond over potential C-F bond activation is critical for predictable and efficient synthesis. This would involve studying the influence of catalysts, ligands, and reaction conditions on the reaction outcome.

Kinetic and Thermodynamic Studies: Detailed kinetic analysis of the various coupling reactions will provide insights into the reaction rates and the energy barriers of different pathways. Thermodynamic studies will help in understanding the stability of intermediates and products.

Spectroscopic and Computational Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help in identifying and characterizing transient intermediates in the reaction pathway. Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates, transition states, and to predict the most favorable reaction pathways.

Rational Design of Biologically Active Derivatives with Optimized Profiles

The substitution pattern of this compound provides a valuable scaffold for the rational design of novel, biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it will be possible to establish clear SARs. This involves synthesizing a library of compounds with diverse substituents at the 5-position (via cross-coupling), and modifications of the ester and methyl groups.

Target-Oriented Synthesis: Based on the known pharmacophores of specific biological targets (e.g., enzymes, receptors), this compound can be used as a starting point to design and synthesize targeted inhibitors or modulators. The fluorine atom can be particularly beneficial in this context, as it can enhance binding affinity, metabolic stability, and membrane permeability.

Bioisosteric Replacement: The bromo and fluoro groups can be utilized for bioisosteric replacements of other functional groups in known bioactive molecules to fine-tune their properties and potentially improve their efficacy and safety profiles.

The ultimate goal is to develop derivatives with optimized biological activity, selectivity, and drug-like properties, paving the way for the discovery of new therapeutic agents.

Integration of Computational Predictions for Expedited Structure-Property-Activity Relationship Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Integrating these computational predictions with experimental work can significantly accelerate the research and development process for derivatives of this compound.

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical models that correlate the structural features of the derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Molecular Docking: For target-based drug design, molecular docking simulations can be used to predict the binding mode and affinity of the designed derivatives to their biological targets. This can provide valuable insights into the key interactions that govern molecular recognition and can guide the optimization of the lead compounds.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual derivatives. This early assessment of drug-like properties can help in identifying and eliminating compounds with unfavorable profiles at an early stage, saving time and resources.

By combining the power of computational predictions with experimental validation, it will be possible to navigate the vast chemical space of potential derivatives more efficiently and to accelerate the discovery of new molecules with desired properties and activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-bromo-4-fluoro-2-methylbenzoate, and what parameters critically influence yield?

- Methodological Answer :

- Step 1 : Start with methyl 2-methylbenzoate. Introduce fluorine via electrophilic fluorination using Selectfluor® or similar reagents under controlled pH (4–6) to minimize side reactions.

- Step 2 : Brominate at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) at 0–5°C to ensure regioselectivity .

- Critical Parameters :

- Temperature control during bromination to avoid over-halogenation.

- Use of protecting groups (e.g., sulfonamides) to direct substituent placement .

- Yield Optimization : Purification via silica gel chromatography (hexane:ethyl acetate, 8:2) or recrystallization in ethanol improves purity (>95%) .

Q. How can researchers confirm the regiochemical placement of bromo and fluoro substituents using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) reveal splitting patterns influenced by adjacent halogens.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms para-fluoro placement .

- X-ray Crystallography : Resolves spatial arrangement definitively, as demonstrated for structurally similar bromo-fluoro benzoates .

- IR Spectroscopy : C=O ester stretch at ~1720 cm⁻¹ and C-Br stretch at 560–600 cm⁻¹ validate functional groups .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sequential halogenation (bromo/fluoro) in polyhalogenated benzoates?

- Methodological Answer :

- Sequential Halogenation : Introduce fluorine first due to its strong electron-withdrawing effect, which directs bromine to the meta position .

- Protecting Groups : Use sulfonamide or acetyl groups to block reactive sites, as seen in the synthesis of Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate .

- Low-Temperature Reactions : Perform bromination at 0–5°C to reduce radical side reactions .

Q. How can researchers resolve contradictions in spectral data arising from similar electronic environments of substituents?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals. For example, adjacent methyl and halogen groups perturb coupling constants (e.g., ³J₃,4 = 8–10 Hz for meta-substituted aromatics) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

- Isotopic Labeling : Use ¹³C-labeled precursors to track substituent effects on NMR spectra .

Q. What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki Coupling : Bromine at the 5-position acts as a leaving group, but steric hindrance from the 2-methyl group reduces reaction rates. Use Pd(PPh₃)₄ and elevated temperatures (80–100°C) to improve efficiency .

- Electronic Effects : The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.